
2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-"cis major"
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” is a cyclopropane derivative with the molecular formula C8H11Cl3O2 and a molecular weight of 245.531 g/mol . This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with a trichloroethyl group and a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of 2,2,2-trichloroethyl diazoacetate with 2,2-dimethyl-1-propene under controlled conditions to form the cyclopropane ring . The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired “cis major” isomer .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce less chlorinated cyclopropane derivatives .
Applications De Recherche Scientifique
2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” involves its interaction with molecular targets such as enzymes or receptors. The trichloroethyl group can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the cyclopropane ring can provide structural rigidity, enhancing the binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-3-(2,2-dichloroethyl)cyclopropane-1-carboxylic Acid
- 2,2-Dimethyl-3-(2,2,2-tribromoethyl)cyclopropane-1-carboxylic Acid
- 2,2-Dimethyl-3-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic Acid
Uniqueness
2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-“cis major” is unique due to its specific substitution pattern and the presence of three chlorine atoms in the trichloroethyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H11Cl3O2 |
|---|---|
Poids moléculaire |
245.5 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11Cl3O2/c1-7(2)4(3-8(9,10)11)5(7)6(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Clé InChI |
NZWWZHKTQANWRM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1C(=O)O)CC(Cl)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


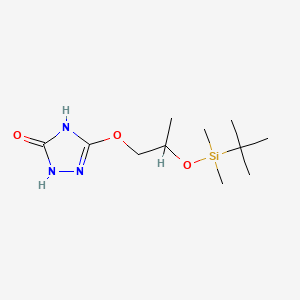
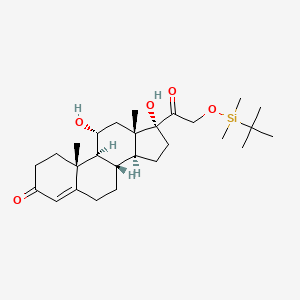
![N-((R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide](/img/structure/B13858278.png)
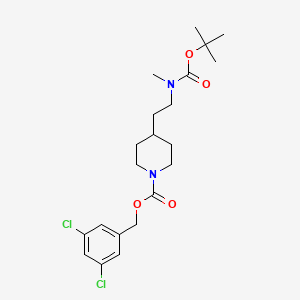
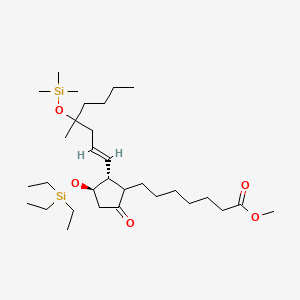
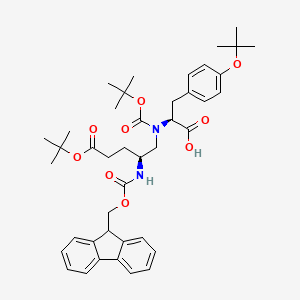

![7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)

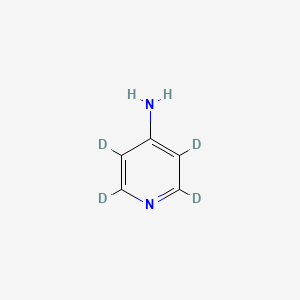
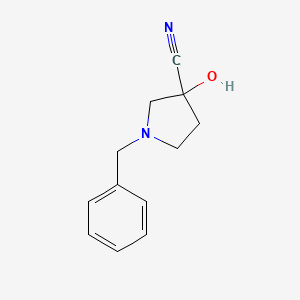
![methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B13858330.png)
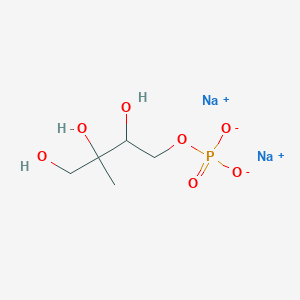
![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
